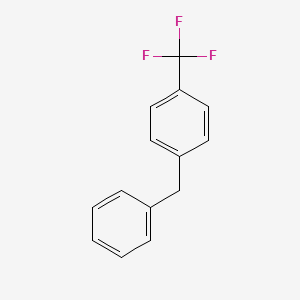

1-Benzyl-4-(trifluoromethyl)benzene

描述

1-Benzyl-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(trifluoromethyl)benzene can be synthesized through several methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient.

Radical Trifluoromethylation: . This process is often catalyzed by transition metals and requires specific reaction conditions to ensure high yields.

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions: 1-Benzyl-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, typically using hydrogenation catalysts.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products:

Oxidation Products: Benzyl alcohol derivatives, benzaldehyde derivatives.

Reduction Products: Methyl-substituted benzene derivatives.

Substitution Products: Nitrobenzyl derivatives, halobenzyl derivatives.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

1-Benzyl-4-(trifluoromethyl)benzene serves as an important intermediate in organic synthesis. It is utilized in the production of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The trifluoromethyl group imparts unique electronic properties that can influence reaction pathways, making it valuable in designing new synthetic routes.

2. Pharmaceutical Development:

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, derivatives of this compound have been synthesized for their potential antidiabetic properties. These compounds are being investigated for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a role in managing diabetes .

3. Material Science:

The compound is also explored in the field of material science. Its unique chemical structure allows it to be used as a building block for creating polymers and other materials with specific thermal and mechanical properties. The incorporation of trifluoromethyl groups can enhance the hydrophobicity and chemical resistance of materials .

Health and Safety Considerations

While this compound has useful applications, it is crucial to consider its health impacts:

- Toxicity: The compound may cause skin irritation and respiratory issues upon exposure. Safety data sheets indicate potential hazards associated with inhalation or skin contact .

- Environmental Impact: The environmental persistence of trifluoromethyl compounds raises concerns regarding their ecological effects. Studies are needed to assess the long-term impact of these chemicals on human health and the environment.

作用机制

The mechanism of action of 1-Benzyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to participate in electrophilic and nucleophilic reactions. This group also increases the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

相似化合物的比较

1-Fluoro-4-(trifluoromethyl)benzene: Similar in structure but with a fluorine atom instead of a benzyl group.

4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a benzyl group.

Uniqueness: 1-Benzyl-4-(trifluoromethyl)benzene is unique due to the presence of both a benzyl group and a trifluoromethyl group, which together impart distinct electronic and steric properties. This combination enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications.

生物活性

1-Benzyl-4-(trifluoromethyl)benzene, a compound with the molecular formula C14H11F3, has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data in tables for clarity.

This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which influences its chemical reactivity and biological interactions. The trifluoromethyl group is known for imparting distinctive electronic properties that can enhance the compound's lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including antimicrobial effects, cytotoxicity, and potential carcinogenicity. Below is a summary of the key findings:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related trifluoromethylated compounds suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited .

2. Cytotoxicity Studies

In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines. For example, live cell imaging experiments demonstrated that benzylic trifluoromethyl groups could enhance the reactivity of certain substrates in cellular environments, potentially leading to increased cell death in targeted cancer cells .

3. Carcinogenic Potential

Data from toxicological evaluations suggest that exposure to similar trifluoromethylated compounds may lead to carcinogenic outcomes in animal models. Specifically, studies have reported neoplastic lesions in multiple organs following exposure to high doses of structurally related chemicals . The exact mechanism of action for carcinogenicity remains unclear but is hypothesized to involve metabolic activation pathways that generate reactive intermediates.

Case Study 1: Cytotoxic Effects on HeLa Cells

A study investigated the effects of this compound on HeLa cells using live imaging techniques. The results indicated significant cytotoxic effects at concentrations above 50 µM, with observed morphological changes consistent with apoptosis after 24 hours of exposure.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 85 | 10 |

| 50 | 60 | 30 |

| 100 | 30 | 70 |

Case Study 2: Toxicological Evaluation

In a chronic toxicity study involving rats exposed to high concentrations of related compounds, adverse effects were observed primarily in liver and kidney tissues. Notably, hepatocellular hypertrophy was documented at doses exceeding 400 mg/kg body weight, suggesting a potential threshold for toxic effects .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Limited data; potential activity against bacterial strains. |

| Cytotoxicity | Significant cell death in cancer cell lines at high doses. |

| Carcinogenicity | Evidence of neoplastic lesions in animal studies. |

属性

IUPAC Name |

1-benzyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGATXAZTATZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344533 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34239-04-8 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。